molecular formula C26H24O4 B4769244 3-benzyl-5-[(4-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one

3-benzyl-5-[(4-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one

Cat. No.: B4769244
M. Wt: 400.5 g/mol
InChI Key: KWIUIZPEEKZKNY-UHFFFAOYSA-N
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Description

3-benzyl-5-[(4-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-ones This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with benzyl and methoxybenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-[(4-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-[(4-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzyl and methoxybenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives with different chemical properties.

Scientific Research Applications

3-benzyl-5-[(4-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological macromolecules makes it valuable for biochemical assays.

    Medicine: The compound has potential therapeutic applications due to its structural similarity to bioactive molecules. It may be investigated for its pharmacological properties and potential as a drug candidate.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-benzyl-5-[(4-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may interact with enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzyl ether derivatives: These compounds share the methoxybenzyl group and may exhibit similar chemical properties and reactivity.

    Chromen-2-one derivatives: Compounds with the chromen-2-one core structure are structurally related and may have comparable applications in research and industry.

Uniqueness

3-benzyl-5-[(4-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is unique due to the specific combination of functional groups and the resulting chemical properties

Properties

IUPAC Name

3-benzyl-5-[(4-methoxyphenyl)methoxy]-4,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O4/c1-17-13-23(29-16-20-9-11-21(28-3)12-10-20)25-18(2)22(26(27)30-24(25)14-17)15-19-7-5-4-6-8-19/h4-14H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIUIZPEEKZKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-benzyl-5-[(4-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one
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3-benzyl-5-[(4-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one
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3-benzyl-5-[(4-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one

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